molecular formula C19H17BrN2O3 B11002775 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B11002775
M. Wt: 401.3 g/mol
InChI Key: GSPMNCQOWWPPKN-UHFFFAOYSA-N
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Description

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a bromine atom. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method includes the bromination of indole to introduce the bromine atom at the 6-position . This is followed by the acylation of the indole derivative with propanoyl chloride to form the 3-(6-bromo-1H-indol-1-yl)propanoyl intermediate . The final step involves the coupling of this intermediate with 4-aminomethylbenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to its combination of an indole moiety, a bromine atom, and a benzoic acid group. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

4-[[3-(6-bromoindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C19H17BrN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)

InChI Key

GSPMNCQOWWPPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)Br

Origin of Product

United States

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